molecular formula C15H14F2N2O4S B2683852 2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-32-0

2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No. B2683852
CAS RN: 338396-32-0
M. Wt: 356.34
InChI Key: KGISWHOAGCZFBU-UHFFFAOYSA-N
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Description

2-[(2,4-Difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (DFADMS) is a synthetic compound that has been used in a variety of scientific research applications. Its ability to interact with proteins and other molecules makes it an attractive tool for researchers. DFADMS has been used in a variety of biochemical and physiological studies, and its utility as a research tool has been demonstrated in a number of studies.

Scientific Research Applications

Photoredox Systems for Catalytic Fluoromethylation

The compound plays a crucial role in the fine design of photoredox systems aimed at the catalytic fluoromethylation of carbon-carbon multiple bonds. The development of protocols for tri- and difluoromethylation of various skeletons is vital in synthetic organic chemistry, given the importance of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups in pharmaceuticals and agrochemicals. Photoredox catalysis, utilizing visible-light-induced single-electron-transfer processes, has emerged as a powerful tool for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Developmental Toxicity Evaluation in Zebrafish

In environmental health perspectives, the compound's analogs have been studied for their developmental toxicity and neurotoxicity in zebrafish. Such research is crucial for understanding the safety of replacement per- and polyfluoroalkyl substances (PFAS), with findings suggesting that developmental neurotoxicity is an essential endpoint to consider for this class of chemicals. This study highlights the importance of evaluating the toxicity of fluorinated compounds in developmental stages of aquatic organisms (Gaballah et al., 2020).

Hydrodefluorination of Perfluoroalkyl Groups

The hydrodefluorination of perfluoroalkyl groups using silylium-carborane catalysts represents another significant application. This process, which converts carbon-fluorine bonds to carbon-hydrogen bonds, addresses the challenge of efficiently catalyzing the hydrodefluorination of trifluoromethyl and nonafluorobutyl groups under mild conditions. Such reactions are pivotal for modifying the reactivity and properties of fluorinated organic compounds, demonstrating the compound's relevance in synthetic chemistry and environmental remediation efforts (Douvris & Ozerov, 2008).

Fluorescent Molecular Probes

The synthesis and application of fluorescent solvatochromic dyes, where compounds similar to "2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate" may serve as precursors or components, underscore its utility in developing ultrasensitive fluorescent molecular probes. These probes are designed to study a variety of biological events and processes, leveraging the strong solvent-dependent fluorescence that correlates with the empirical solvent polarity parameter. This application is particularly relevant in biochemistry and cell biology for visualizing and quantifying intracellular processes (Diwu et al., 1997).

Anticancer Activity and Molecular Docking

Recent advancements in medicinal chemistry have explored the synthesis of novel compounds with potential anticancer activity, where derivatives of "2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate" may be investigated. Such research not only contributes to the discovery of new therapeutic agents but also employs molecular docking techniques to understand their mechanism of action at the molecular level. This approach aids in the design of more effective and targeted anticancer drugs (Gomha et al., 2020).

properties

IUPAC Name

[2-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S/c1-19(2)24(21,22)23-14-6-4-3-5-11(14)15(20)18-13-8-7-10(16)9-12(13)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGISWHOAGCZFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

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